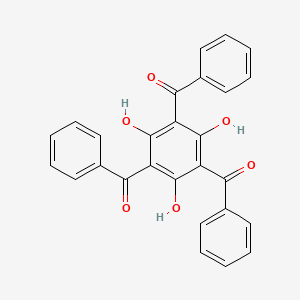
Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+) is a complex organometallic compound. It consists of a zirconium ion coordinated with a carbanide ligand and a 1,2,3,5,5-pentamethylcyclopenta-1,3-diene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with methylmagnesium chloride . This reaction proceeds through a series of steps, including the formation of a Grignard reagent and subsequent cyclization to yield the desired product. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves large-scale preparation methods. One such method includes a three-step process starting from readily available raw materials . The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene can yield various oxygenated derivatives, while reduction can produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,5-pentamethylcyclopenta-1,3-diene has a wide range of scientific research applications, including:
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism by which 1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves its ability to act as a ligand and form stable complexes with various metal ions. These complexes can participate in a variety of catalytic and electron transfer processes, making the compound valuable in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: This compound is structurally similar but differs in the position of the methyl groups.
Pentamethylcyclopentadienyltitanium trichloride: Another similar compound, where titanium replaces zirconium.
Uniqueness
What sets 1,2,3,5,5-pentamethylcyclopenta-1,3-diene apart is its specific arrangement of methyl groups and its ability to form stable complexes with zirconium. This unique structure imparts distinct reactivity and stability, making it particularly useful in specialized applications.
Eigenschaften
Molekularformel |
C22H36Zr |
|---|---|
Molekulargewicht |
391.7 g/mol |
IUPAC-Name |
carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+) |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H3;/q4*-1;+4 |
InChI-Schlüssel |
QCLNDGHBYSWTGB-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)



![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
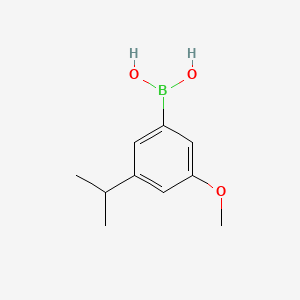
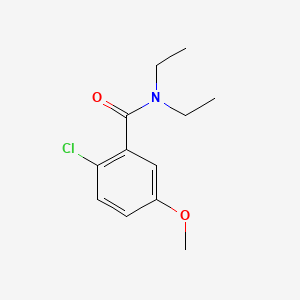

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
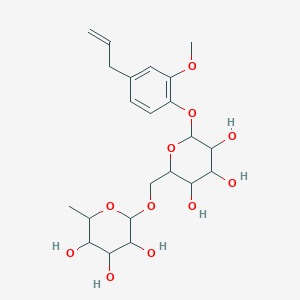
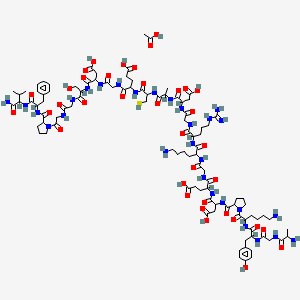
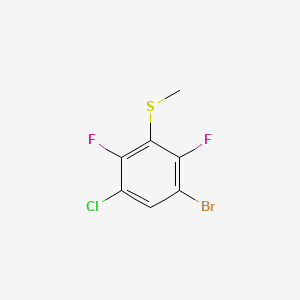
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
